![molecular formula C20H19N5O B3000652 3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893923-82-5](/img/structure/B3000652.png)
3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, also known as DMPT, is a synthetic compound that belongs to the class of triazolopyrimidine derivatives. It has gained attention in the field of scientific research due to its potential pharmacological properties. DMPT is a white crystalline powder, which is soluble in organic solvents and has a melting point of 212-214°C.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one involves the reaction of 3,5-dimethylbenzoyl chloride with 2-methylbenzylamine to form 3,5-dimethyl-N-(2-methylphenyl)benzamide. This intermediate is then reacted with sodium azide and triethylorthoformate to form 3,5-dimethyl-N-(2-methylphenyl)-1,2,4-triazole-1-carboxamide. Finally, this compound is reacted with 2-chloro-4,6-dimethylpyrimidine-5-carbaldehyde to form the desired product.
Starting Materials
3,5-dimethylbenzoyl chloride, 2-methylbenzylamine, sodium azide, triethylorthoformate, 2-chloro-4,6-dimethylpyrimidine-5-carbaldehyde
Reaction
Step 1: React 3,5-dimethylbenzoyl chloride with 2-methylbenzylamine in the presence of a base such as triethylamine to form 3,5-dimethyl-N-(2-methylphenyl)benzamide., Step 2: React 3,5-dimethyl-N-(2-methylphenyl)benzamide with sodium azide and triethylorthoformate in the presence of a catalyst such as copper(I) iodide to form 3,5-dimethyl-N-(2-methylphenyl)-1,2,4-triazole-1-carboxamide., Step 3: React 3,5-dimethyl-N-(2-methylphenyl)-1,2,4-triazole-1-carboxamide with 2-chloro-4,6-dimethylpyrimidine-5-carbaldehyde in the presence of a base such as potassium carbonate to form 3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is not fully understood. However, it has been suggested that 3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one may exert its pharmacological effects by modulating the activity of various neurotransmitters, including GABA, glutamate, and dopamine. 3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one has been shown to exert a range of biochemical and physiological effects. In animal studies, 3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one has been found to reduce inflammation, decrease pain sensitivity, and improve cognitive function. Additionally, 3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one has been shown to possess antioxidant properties, which may help protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one in laboratory experiments is its relatively low toxicity. 3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one has been found to have a low acute toxicity in animal studies, making it a safer alternative to other compounds with similar pharmacological properties. However, one of the limitations of using 3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one in laboratory experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several potential future directions for the research on 3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one. One area of interest is the development of 3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one-based drugs for the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one and its potential therapeutic targets. Finally, the synthesis of 3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one analogs may lead to the discovery of novel compounds with improved pharmacological properties.
Applications De Recherche Scientifique
3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one has been shown to possess antioxidant and antimicrobial properties, making it a promising candidate for the development of novel drugs.
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-13-8-14(2)10-17(9-13)25-19-18(22-23-25)20(26)24(12-21-19)11-16-7-5-4-6-15(16)3/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROZZAUHFICRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline](/img/structure/B3000570.png)
![[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-(2-methylphenyl)methanone](/img/structure/B3000571.png)
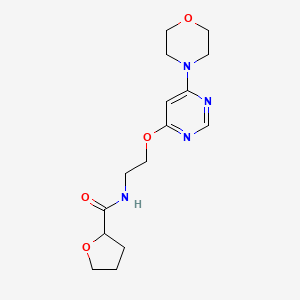
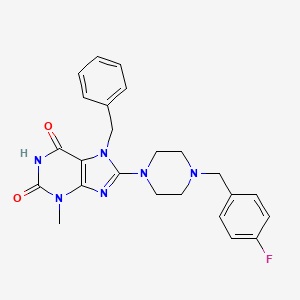
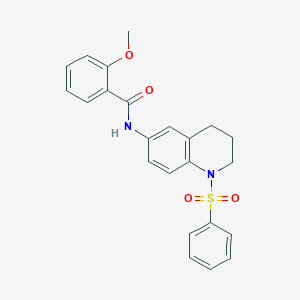
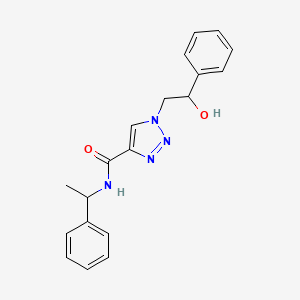
![2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3000579.png)
![1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B3000580.png)
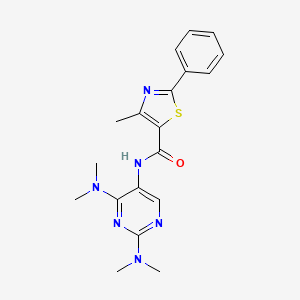
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3000582.png)
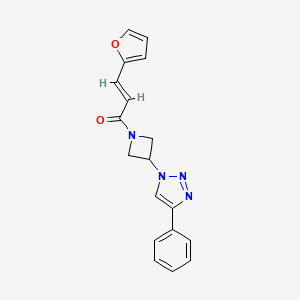
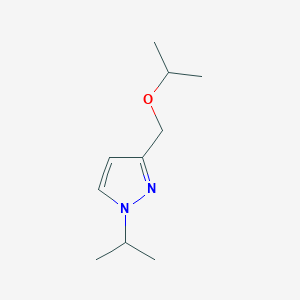
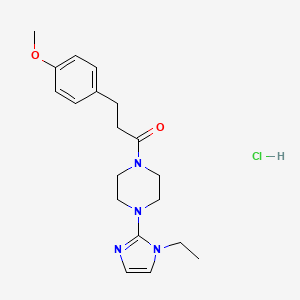
![methyl 2-{1-[2-(1H-indol-3-yl)ethyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B3000590.png)